molecular formula C19H16O7 B8019854 Naringenin-4',7-diacetate

Naringenin-4',7-diacetate

Cat. No. B8019854
M. Wt: 356.3 g/mol
InChI Key: PPTNIBIWQQIJJN-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naringenin-4',7-diacetate is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naringenin-4',7-diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naringenin-4',7-diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Cycle and Toxicity Effects : Naringenin derivatives, including Naringenin-4',7-diacetate, were analyzed for their toxicity and cell cycle effects in human cells. These compounds showed weak toxic effects at lower concentrations and specific effects on cell proliferation patterns (Tokalov, Henker, Schwab, Metz, & Gutzeit, 2004).

  • Pharmacological Properties and Therapeutic Potential : Naringenin has been noted for its potential in treating neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders due to its anti-inflammatory and antioxidant effects. This suggests potential therapeutic applications for its derivatives as well (Rani, Bharti, Krishnamurthy, Bhatia, Sharma, Kamal, Ojha, & Arya, 2016).

  • Effects on Cardiomyocyte Apoptosis : Studies on derivatives like Naringenin-7-O-glucoside showed protective effects against doxorubicin-induced apoptosis in cardiomyocytes, indicating potential cardiovascular benefits (Han, Ren, Fan, Shen, & Lou, 2008).

  • Estrogenic and Anti-estrogenic Activities : Naringenin exhibits estrogenic and anti-estrogenic activities, which could be beneficial in the treatment of osteoporosis and other estrogen deficiency-related diseases (Guo, Wang, Wang, Luo, Zhang, Cao, Chen, & Huang, 2011).

  • Clinical Trials and Therapeutic Potential : Clinical trials have highlighted naringenin's bioavailability and cardioprotective action, indicating potential for its derivatives in various health conditions (Salehi, Fokou, Sharifi-Rad, Zucca, Pezzani, Martins, & Sharifi‐Rad, 2019).

  • Oxidative Stress and Mitochondrial Dysfunction : Naringenin has been shown to reduce oxidative stress and improve mitochondrial dysfunction, suggesting its potential in neurodegenerative disease treatments (Wang, Chen, Huang, Meng, Zhou, Wen, & Ren, 2017).

  • Anticancer Effects : Naringenin demonstrates cytotoxic and antiproliferative effects on osteosarcoma cell lines, indicating its potential in cancer therapy (Lee, Huang, Chi, Lee, Peng, Fang, Chiang, & Liu, 2022).

  • Antimicrobial and Anticancer Activity : Novel derivatives of naringenin have shown significant antibacterial and antitumor effects, expanding its potential application in medical treatments (Kozłowska, Grela, Baczyńska, Grabowiecka, & Anioł, 2019).

  • Pharmacokinetic and Pharmacodynamic Aspects : Research has focused on the pharmacokinetic and pharmacodynamic aspects of naringenin, essential for its therapeutic use in diseases like cancer, diabetes, and cardiovascular disorders (Joshi, Kulkarni, & Wairkar, 2018).

  • In Vitro Biosynthesis : Naringenin's role as a precursor for flavonoid production has been explored in metabolic engineering, highlighting its importance in biochemical synthesis (Zang, Zha, Wu, Zheng, Ouyang, & Koffas, 2019).

  • Immunomodulatory Effects : Naringenin acts as an immunomodulator, suggesting its use in treating inflammation-related disorders like sepsis, hepatitis, fibrosis, and cancer (Zeng, Jin, Zhang, Zhang, & Liang, 2018).

  • Anti-inflammatory and Analgesic Effects : Naringenin shows promise in reducing inflammatory pain in mice, indicating potential applications in pain management (Pinho-Ribeiro, Zarpelon, Fattori, Manchope, Mizokami, Casagrande, & Verri, 2016).

  • Hyaluronidase Inhibition : Derivatives like 7-O-butyl naringenin inhibit hyaluronidase, indicating potential anti-inflammatory uses (Moon, Kim, Lee, Han, Nah, Cho, Park, & Paik, 2009).

  • Toxicological Evaluations of Nanoparticles : Nanoparticle formulations of naringenin for biomedical applications have been evaluated for safety, demonstrating potential for therapeutic applications (Kumar & Abraham, 2016).

  • Pulmonary Delivery and Antitussive Effects : Naringenin's inclusion in hydroxypropyl-β-cyclodextrin for pulmonary delivery suggests its use in treating respiratory conditions (Guan, Shi, Zheng, Zeng, Fan, Wang, & Su, 2020).

properties

IUPAC Name

[4-[(2S)-7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNIBIWQQIJJN-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naringenin-4',7-diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.